molecular formula C12H9ClN2O2S B8638087 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

Cat. No.: B8638087
M. Wt: 280.73 g/mol
InChI Key: POBQREGGXMKCQY-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide: is a chemical compound that features a pyridine ring attached to a methylene group, which is further connected to a 4-chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide typically involves the condensation of 3-pyridinecarboxaldehyde with 4-chlorobenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide
  • N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide
  • N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide

Uniqueness: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is unique due to the presence of the chlorine atom on the benzene ring, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H

InChI Key

POBQREGGXMKCQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar procedure to Example 2, 18.5 mmol of 3-pyridinecarboxaldehyde, 18.5 mmol of 4-chlorobenzenesulfonamide and 20 mg of TsOH in 100 mL of toluene reacted under reflux conditions to afford SULF-12 in 65% yield and high purity: 1H NMR (DSMO-d6, TMS ext std) δ9.3 (s,1), 9.2 (d, 1), 8.9 (m, 1), 8.4 (m, 1), 8.0-7.8 (AB. 4).
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-pyridine-carboxaldehyde (2.6 g, 24.2 mmol) and 4-chlorobenzenesulfonamide (5.0 g, 26.0 mmol) in toluene was added powdered molecular sieve 4A (2.5 g) and AMBERLYST H+ (2.5 g). The reaction mixture was heated in a Dean-Stark apparatus for 16 h. After cooling to room temperature, the mixture was filtered through a pad of CELITE. The CELITE was washed with EtOAc, and the filtrate was concentrated to give 6.4 g (94%) of the title product as a white solid. 1H NMR (CDCl3 300 MHz) δ 9.12 (1H, s), 9.06 (1H, s), 8.83 (1H, m), 8.28 (1H, m), 7.95 (2H, d), 7.55 (2H, d), 7.47 (1H, m), MS (ES) m/e 280.5 (M)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
H+
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
94%

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